LY3509754

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

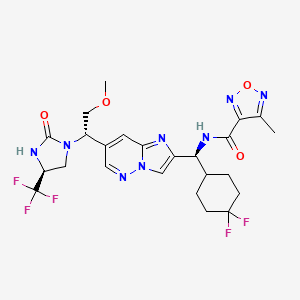

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVCLAORBNXSD-UWVAXJGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F5N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY3509754 on IL-17A Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3509754 is a potent and selective, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the IL-17A signaling pathway. The development of this compound was discontinued in Phase 1 clinical trials due to observations of drug-induced liver injury (DILI).[3][4] Despite its discontinuation, the study of this compound provides valuable insights into the development of small molecule inhibitors targeting the IL-17A pathway. This document details the molecular mechanism of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.

The IL-17A Signaling Pathway

Interleukin-17A is a key cytokine in the inflammatory response, primarily produced by T helper 17 (Th17) cells.[5] It plays a crucial role in host defense against certain pathogens and is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The IL-17A signaling cascade is initiated by the binding of the homodimeric IL-17A cytokine to a heterodimeric receptor complex on the cell surface, composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits.[5]

This ligand-receptor interaction triggers a series of intracellular events, starting with the recruitment of the adaptor protein, nuclear factor-κB activator 1 (ACT1). ACT1, in turn, recruits TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling pathways. These include the activation of the transcription factors nuclear factor-κB (NF-κB) and CCAAT/enhancer-binding proteins (C/EBPs).[5] The activation of these transcription factors results in the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides, which collectively mediate the inflammatory effects of IL-17A.[6]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the IL-17A signaling pathway. Its core mechanism of action is the potent and selective prevention of the binding of human IL-17A and the IL-17A/F heterodimer to the human IL-17RA receptor.[1] By physically blocking this initial interaction, this compound effectively abrogates the entire downstream signaling cascade, thus preventing the production of pro-inflammatory mediators. Preclinical data indicates that this compound does not inhibit the interaction of other IL-17 family members, such as IL-17C, IL-17E, or IL-17F, with their respective receptors, highlighting its selectivity for the IL-17A signaling axis.[1] While the precise binding site of this compound on the IL-17A protein has not been publicly disclosed in detail, its ability to disrupt the protein-protein interaction with IL-17RA is the cornerstone of its inhibitory function.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Assay | Source |

| Binding Affinity (KD) | 2.14 nM | [1] | |

| IC50 | <9.45 nM | AlphaLISA Assay | [7][8] |

| IC50 | 9.3 nM | HT-29 Cell-Based Assay | [7][8] |

| IC50 (in human keratinocytes) | 8.25 nM | IL-17A-induced CXCL1/GROα production | [1] |

| Plasma Protein Binding-Adjusted IC50 | 3.67 nM | [1] |

Table 2: Pharmacokinetic Properties of this compound in Humans (Phase 1 Study)

| Parameter | Value | Study Population | Source |

| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Healthy Volunteers | [3][4] |

| Terminal Half-life (t1/2) | 11.4 - 19.1 hours | Healthy Volunteers | [3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for IL-17A Inhibition

This assay is a bead-based immunoassay used to quantify the inhibition of the IL-17A/IL-17RA interaction.

-

Principle: The assay utilizes two types of beads: Donor beads coated with Streptavidin and Acceptor beads conjugated to an anti-IL-17RA antibody. Biotinylated IL-17A is added to the reaction. In the absence of an inhibitor, the biotinylated IL-17A binds to both the Streptavidin-Donor beads and the anti-IL-17RA-Acceptor beads, bringing them into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in a light emission at 615 nm. An inhibitor like this compound disrupts the IL-17A/IL-17RA interaction, preventing the beads from coming together and thus reducing the light signal.

-

Protocol Outline:

-

A constant concentration of biotinylated human IL-17A and anti-human IL-17RA conjugated Acceptor beads are pre-incubated.

-

Serial dilutions of this compound or a vehicle control are added to the wells of a microplate.

-

The IL-17A/Acceptor bead mixture is added to the wells containing the test compound.

-

Streptavidin-coated Donor beads are added to the wells.

-

The plate is incubated in the dark to allow for bead association.

-

The plate is read on a compatible microplate reader, and the intensity of the luminescent signal is measured.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

HT-29 Cellular Assay for IL-17A Signaling Inhibition

This cell-based assay measures the ability of an inhibitor to block the downstream effects of IL-17A signaling in a human colon adenocarcinoma cell line (HT-29), which endogenously expresses the IL-17RA/RC receptor complex.

-

Principle: Upon stimulation with IL-17A, HT-29 cells produce various pro-inflammatory chemokines, such as CXCL1 (GROα) or IL-8. The amount of chemokine produced can be quantified by ELISA. This compound, by blocking the initial IL-17A binding, will inhibit the production of these chemokines in a dose-dependent manner.

-

Protocol Outline:

-

HT-29 cells are seeded in multi-well plates and cultured until they reach a confluent monolayer.

-

The cells are then treated with serial dilutions of this compound or a vehicle control for a defined pre-incubation period.

-

Recombinant human IL-17A is added to the wells to stimulate the cells.

-

The plates are incubated for a specific period (e.g., 24 hours) to allow for chemokine production.

-

The cell culture supernatants are collected.

-

The concentration of the target chemokine (e.g., CXCL1 or IL-8) in the supernatants is quantified using a specific ELISA kit.

-

The IC50 value is determined by plotting the percentage of inhibition of chemokine production against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway Diagrams

Caption: The IL-17A signaling pathway.

Caption: Inhibition of IL-17A/IL-17RA binding by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for IL-17A inhibitor development.

Conclusion

This compound is a well-characterized small molecule inhibitor that potently and selectively disrupts the IL-17A signaling pathway by preventing the cytokine from binding to its receptor, IL-17RA. While its clinical development was halted due to safety concerns, the preclinical and early clinical data for this compound provide a valuable case study for the development of oral therapies targeting IL-17A. The information presented in this guide, including the mechanism of action, quantitative data, and experimental protocols, serves as a comprehensive resource for researchers in the field of immunology and drug discovery.

References

- 1. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Interleukin 17 treatment prolongs CXCL1 mRNA half-life via TRAF5 and the splicing regulatory factor SF2/ASF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

The Discovery and Synthesis of LY3509754: A Potent Oral Inhibitor of IL-17A

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Executive Summary

LY3509754 is a small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A), developed by Eli Lilly and Company as a potential oral treatment for autoimmune diseases such as psoriasis.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical and early clinical evaluation of this compound. The compound demonstrated potent in vitro activity, high binding affinity for IL-17A, and a pharmacokinetic profile suitable for once-daily oral administration. Despite these promising characteristics, the clinical development of this compound was terminated during Phase 1 trials due to observations of drug-induced liver injury (DILI) in participants at higher doses. This guide details the scientific journey of this compound, from its conception to its discontinuation, offering valuable insights for researchers in the field of immunology and drug development.

Introduction to IL-17A and its Role in Autoimmune Diseases

Interleukin-17A is a key cytokine in the immune system, primarily produced by T helper 17 (Th17) cells. It plays a crucial role in host defense against fungal and bacterial infections.[2] However, the dysregulation and overproduction of IL-17A are central to the pathogenesis of a range of autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2] IL-17A exerts its pro-inflammatory effects by binding to its receptor, IL-17RA, on various cell types, leading to the production of other inflammatory molecules like chemokines and cytokines.[1][3] This signaling cascade results in the recruitment of neutrophils and other immune cells to the site of inflammation, perpetuating the inflammatory response. The clinical success of monoclonal antibodies that neutralize IL-17A, such as secukinumab and ixekizumab, has validated this pathway as a therapeutic target.[2] This success spurred the development of small molecule inhibitors, like this compound, with the goal of providing a more convenient oral treatment option.[1]

Discovery of this compound

This compound was identified as a potent and selective small molecule inhibitor of IL-17A.[3] The discovery process likely involved high-throughput screening of compound libraries followed by medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Binding Affinity

The inhibitory activity of this compound was determined using biochemical and cell-based assays. The following table summarizes the key quantitative data reported for the compound.

| Parameter | Assay | Value | Reference(s) |

| IC50 | AlphaLISA Assay | <9.45 nM | [4][5][6] |

| IC50 | HT-29 Cell-Based Assay | 9.3 nM | [4][5][6] |

| Kd | Binding Potency Assay | 2.14 nM | [3] |

Mechanism of Action

This compound functions by directly binding to IL-17A, preventing it from interacting with its receptor, IL-17RA.[3] This inhibition is selective for IL-17A and the IL-17A/F heterodimer, with no significant activity against other IL-17 family members such as IL-17C, IL-17E, or IL-17F.[3] By blocking the IL-17A/IL-17RA interaction, this compound effectively abrogates the downstream signaling cascade that leads to the production of pro-inflammatory mediators.

Below is a diagram illustrating the IL-17A signaling pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide to LY3509754: A Small Molecule Inhibitor of IL-17A

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3509754 is an orally bioavailable small molecule that has been investigated for its potent and selective inhibition of the pro-inflammatory cytokine Interleukin-17A (IL-17A). By disrupting the IL-17A signaling pathway, this compound has been explored as a potential therapeutic agent for autoimmune diseases, most notably psoriasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-((S)-(4,4-difluorocyclohexyl)(7-((S)-2-methoxy-1-((S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl)ethyl)imidazo[1,2-b]pyridazin-2-yl)methyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide[1] |

| SMILES | O=C(C1=NON=C1C)N--INVALID-LINK--C3=CN(N=CC(--INVALID-LINK--C(F)(F)F">C@HCOC)=C5)C5=N3[1][2] |

| CAS Number | 2452464-73-0[1][2] |

| Physicochemical Property | Value |

| Molecular Formula | C₂₄H₂₇F₅N₈O₄[1][2] |

| Molecular Weight | 586.52 g/mol [1] |

| Appearance | Off-white to yellow solid[2] |

| Solubility | Soluble in DMSO (≥ 150 mg/mL)[3]. Aqueous solubility is pH-dependent, with higher solubility at lower pH. |

| Melting Point | The hemiedisylate salt form has an anhydrous melt near 256 °C. |

| Storage | As a solid powder, it should be stored at -20°C for long-term stability. In solvent, it should be stored at -80°C.[2] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of IL-17A.[1] Interleukin-17A is a key cytokine in the inflammatory response and plays a crucial role in the pathogenesis of several autoimmune diseases. The binding of IL-17A to its heterodimeric receptor, composed of IL-17RA and IL-17RC subunits, initiates a downstream signaling cascade. This process begins with the recruitment of the adaptor protein, Act1.

The activation of Act1 leads to the subsequent activation of two major signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The activation of these pathways results in the transcription and translation of a host of pro-inflammatory genes, including other cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines. These molecules further amplify the inflammatory response by recruiting and activating immune cells to the site of inflammation.

This compound exerts its inhibitory effect by binding to IL-17A, preventing it from interacting with its receptor complex. This blockade of the initial step in the signaling cascade effectively abrogates the downstream inflammatory effects.

Pharmacological Properties

The pharmacological profile of this compound has been characterized through a series of preclinical and clinical investigations.

| Parameter | Value | Assay/Method |

| Binding Affinity (Kd) | 2.14 nM | Not specified |

| IC₅₀ | <9.45 nM | AlphaLISA assay[2][4] |

| IC₅₀ | 9.3 nM | HT-29 cell-based assay[2][4] |

| Oral Bioavailability (F) | 107% | In vivo (preclinical)[2] |

| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Phase I Clinical Trial (Human)[4] |

| Terminal Half-life (t₁/₂) | 11.4 - 19.1 hours | Phase I Clinical Trial (Human)[4] |

A first-in-human, Phase I clinical trial (NCT04586920) revealed that while this compound demonstrated strong target engagement, its oral administration was poorly tolerated due to incidents of drug-induced liver injury (DILI) at higher doses.[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Cytokine Detection

This assay is a bead-based immunoassay used to quantify the inhibition of IL-17A activity by this compound.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One antibody against the target cytokine is conjugated to the Donor bead, and a second antibody is conjugated to the Acceptor bead. In the presence of the cytokine, the beads are brought into close proximity. Upon laser excitation of the Donor bead, singlet oxygen is generated, which triggers a chemiluminescent reaction in the nearby Acceptor bead, producing a quantifiable light signal. The intensity of the signal is proportional to the amount of cytokine present.

Materials:

-

AlphaLISA anti-cytokine antibody-conjugated Acceptor beads

-

Streptavidin-coated Donor beads

-

Biotinylated anti-cytokine antibody

-

Recombinant cytokine standard

-

This compound

-

Assay buffer

-

Microplate (384-well, opaque)

-

AlphaLISA-compatible plate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay buffer to generate a standard curve.

-

Sample Preparation: Prepare various concentrations of this compound to be tested.

-

Reaction Setup: To each well of the microplate, add the cytokine standard or the cytokine mixed with the test concentrations of this compound.

-

Addition of Acceptor Beads and Biotinylated Antibody: Add a mixture of the Acceptor beads and the biotinylated antibody to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the antibody-cytokine sandwich.

-

Addition of Donor Beads: Add the Streptavidin-coated Donor beads to each well.

-

Second Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Plot the signal from the standards against their concentrations to generate a standard curve. Determine the concentration of the cytokine in the presence of this compound by interpolating from the standard curve. Calculate the IC₅₀ value for this compound.

HT-29 Cell-Based IL-17A Inhibition Assay

This assay evaluates the ability of this compound to inhibit IL-17A-induced cellular responses in a human colon adenocarcinoma cell line (HT-29).

Principle: HT-29 cells express the IL-17A receptor and respond to IL-17A stimulation by producing pro-inflammatory mediators. The inhibitory activity of this compound is quantified by measuring the reduction in the production of these mediators.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IL-17A

-

This compound

-

Reagents for quantifying downstream markers (e.g., ELISA kit for a specific chemokine, reagents for Real-Time PCR)

-

Cell culture plates (e.g., 96-well)

Procedure:

-

Cell Seeding: Seed HT-29 cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A. Include appropriate controls (unstimulated cells, cells stimulated with IL-17A without the inhibitor).

-

Incubation: Incubate the cells for a period sufficient to induce the expression of the downstream marker (e.g., 6-24 hours).

-

Sample Collection: Collect the cell culture supernatant for secreted protein analysis (e.g., ELISA) or lyse the cells for RNA or protein extraction (e.g., for Real-Time PCR or Western blot).

-

Quantification: Measure the levels of the downstream marker (e.g., chemokine concentration, mRNA expression) in each sample.

-

Data Analysis: Normalize the data to the appropriate controls and plot the inhibition of the IL-17A response as a function of this compound concentration. Calculate the IC₅₀ value.

Phase I Clinical Trial (NCT04586920) Methodology Overview

Title: A Study of this compound in Healthy Participants

Study Design:

-

Type: Interventional (Clinical Trial)

-

Allocation: Randomized

-

Intervention Model: Sequential Assignment

-

Masking: Double-blind (Participant, Investigator)

-

Primary Purpose: Basic Science

Study Arms and Interventions: The study consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. Participants were randomly assigned to receive either this compound or a placebo.

Inclusion Criteria (Abbreviated):

-

Healthy male or female participants.

-

Age between 18 and 65 years.

-

Body mass index (BMI) within a specified range.

Exclusion Criteria (Abbreviated):

-

Clinically significant abnormalities in medical history or physical examination.

-

Use of other investigational drugs within a certain timeframe.

Primary Outcome Measures:

-

Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Secondary Outcome Measures:

-

Pharmacokinetic parameters of this compound, including Cmax, Tmax, AUC, and t₁/₂.

-

Pharmacodynamic markers of IL-17A target engagement.

Conclusion

This compound is a well-characterized small molecule inhibitor of IL-17A with potent in vitro activity and oral bioavailability. Its mechanism of action through the blockade of the IL-17A signaling pathway has been clearly elucidated. While preclinical data were promising for the treatment of autoimmune diseases, the findings from the Phase I clinical trial regarding liver safety have posed significant challenges to its further development. The information presented in this guide provides a comprehensive technical resource for researchers and scientists in the field of drug discovery and development.

References

In-Depth Technical Guide: Binding Affinity and Kinetics of LY3509754 to IL-17A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the small molecule inhibitor LY3509754 to its target, the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Introduction to this compound and IL-17A

Interleukin-17A is a key cytokine involved in various autoimmune and inflammatory diseases.[1] this compound is an orally bioavailable small molecule designed to inhibit the activity of IL-17A.[2][3] Understanding the binding characteristics of this compound to IL-17A is crucial for its development as a potential therapeutic agent. This guide delves into the specifics of this molecular interaction.

Quantitative Binding Data

The binding of this compound to IL-17A has been characterized by its high affinity and potency. The following tables summarize the key quantitative parameters.

Table 1: Binding Affinity and Kinetics of this compound to IL-17A

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 2.14 nM | Not Specified | [4][5] |

| Association Rate Constant (ka) | 7.22 x 103 M-1s-1 | Not Specified | [6] |

| Dissociation Rate Constant (kd) | 1.33 x 10-5 s-1 | Not Specified | [6] |

Table 2: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | 8.25 nM | Human Keratinocytes | [4][5] |

| IC50 | 9.3 nM | HT-29 cells | [7] |

| IC50 | <9.45 nM | AlphaLISA assay | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the likely experimental protocols used to determine the binding affinity, kinetics, and potency of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to IL-17A.

Methodology:

-

Immobilization: Recombinant human IL-17A is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). IL-17A in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) is then injected over the activated surface. Finally, the surface is deactivated with ethanolamine.

-

Binding Analysis: A series of concentrations of this compound in a running buffer (e.g., HBS-EP+) are injected over the immobilized IL-17A surface. The association of this compound is monitored in real-time.

-

Dissociation Analysis: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound/IL-17A complex.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka and kd). The KD is calculated as the ratio of kd/ka.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Inhibition Potency

AlphaLISA is a bead-based immunoassay for detecting and quantifying biomolecular interactions in a homogeneous format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between IL-17A and its receptor, IL-17RA.

Methodology:

-

Reagents: Biotinylated IL-17A, acceptor beads conjugated to a capture molecule for IL-17RA (e.g., anti-His tag if using His-tagged IL-17RA), and streptavidin-coated donor beads.

-

Assay Procedure:

-

A fixed concentration of biotinylated IL-17A and IL-17RA are incubated with varying concentrations of this compound in an assay buffer.

-

Acceptor beads are added, and the mixture is incubated to allow the binding of IL-17RA.

-

Streptavidin-coated donor beads are added, and the plate is incubated in the dark.

-

-

Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.

-

Data Analysis: The IC50 value is determined by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Diagrams are provided below to illustrate the IL-17A signaling pathway and a typical experimental workflow.

Caption: IL-17A Signaling Pathway and Inhibition by this compound.

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

References

- 1. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacology of the Oral IL-17A Inhibitor LY3509754: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3509754 is an orally bioavailable small-molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Developed by Eli Lilly & Co., it was investigated as a potential alternative to monoclonal antibody therapies for autoimmune diseases such as psoriasis.[2][3] this compound demonstrated high binding potency to IL-17A and effectively inhibited IL-17A-mediated signaling in preclinical in vitro models.[4] However, its clinical development was terminated in Phase 1 due to safety concerns, specifically drug-induced liver injury (DILI).[5][6][7] This technical guide provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vitro activity, and the limited publicly available information on its in vivo preclinical evaluation.

Introduction to IL-17A and its Role in Autoimmune Diseases

Interleukin-17A is a key cytokine primarily produced by T helper 17 (Th17) cells and plays a critical role in the host defense against fungal and bacterial infections.[5] However, its dysregulation is a central driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[5][8] IL-17A exerts its pro-inflammatory effects by binding to its receptor complex (IL-17RA/IL-17RC) on various cell types, including keratinocytes, fibroblasts, and endothelial cells.[9] This binding initiates a signaling cascade that leads to the production of other inflammatory mediators like cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1, CXCL8), which in turn recruit and activate neutrophils and other immune cells, driving tissue inflammation and damage.[10][11] The clinical success of monoclonal antibodies that neutralize IL-17A, such as secukinumab and ixekizumab, has validated this pathway as a therapeutic target.[5] this compound was designed as an oral small molecule to offer a more convenient alternative to these injectable biologics.[2][3]

Mechanism of Action

This compound is a potent and selective inhibitor of IL-17A.[4] It functions by binding to a pocket at the interface of the IL-17A homodimer, preventing the cytokine from interacting with its receptor, IL-17RA.[4][7] This direct binding and steric hindrance is a distinct mechanism from that of IL-17RA-targeting antibodies. This compound was also shown to inhibit the activity of the IL-17A/F heterodimer but did not affect the signaling of IL-17C, IL-17E, or IL-17F.[4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of this compound Inhibition.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The available quantitative data is summarized in the table below.

| Assay Type | Parameter | Value | Species | Reference |

| Binding Assays | ||||

| Surface Plasmon Resonance | KD | 2.14 nM | Human | [4] |

| AlphaLISA | IC50 | <9.45 nM | Human | [5] |

| Cell-Based Assays | ||||

| IL-17A-induced CXCL1/GROα Secretion | IC50 | 8.25 nM | Human (Keratinocytes) | [4] |

| IL-17A-induced CXCL1/GROα Secretion (plasma protein binding-adjusted) | IC50 | 3.67 nM | Human (Keratinocytes) | [4] |

| IL-17A Inhibition in HT-29 cells | IC50 | 9.3 nM | Human | [5] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the types of assays reported, the following represents likely methodologies.

IL-17A Binding Assay (AlphaLISA)

This assay would have been used to determine the concentration of this compound required to inhibit the binding of IL-17A to its receptor.

Caption: AlphaLISA Experimental Workflow.

Protocol:

-

Reagent Preparation: Biotinylated anti-IL-17A antibody, streptavidin-coated donor beads, and acceptor beads conjugated to an anti-IL-17A antibody are prepared in an appropriate assay buffer.

-

Compound Dilution: A serial dilution of this compound is prepared.

-

Assay Plate Setup: The assay is performed in a 384-well plate. The biotinylated antibody, acceptor beads, and varying concentrations of this compound are added to the wells.

-

Analyte Addition: Recombinant human IL-17A is added to the wells to initiate the binding reaction.

-

Incubation: The plate is incubated in the dark at room temperature to allow for binding.

-

Donor Bead Addition: Streptavidin-coated donor beads are added to the wells.

-

Final Incubation: The plate is incubated again in the dark.

-

Signal Detection: The plate is read on an AlphaLISA-compatible plate reader, and the intensity of the emitted light is measured.

-

Data Analysis: The IC50 value is calculated from the resulting dose-response curve.

IL-17A-Induced CXCL1 Secretion Assay in Human Keratinocytes

This cell-based assay would have been used to assess the functional ability of this compound to inhibit IL-17A signaling in a relevant cell type.

Caption: Cellular Assay Experimental Workflow.

Protocol:

-

Cell Culture: Primary human epidermal keratinocytes are seeded in 96-well plates and cultured until they reach a suitable confluency.

-

Compound Pre-incubation: The culture medium is replaced with fresh medium containing serial dilutions of this compound, and the cells are pre-incubated for a short period (e.g., 1 hour).

-

IL-17A Stimulation: Recombinant human IL-17A is added to the wells to stimulate the cells. A set of wells without IL-17A stimulation serves as a negative control.

-

Incubation: The plates are incubated for a sufficient time to allow for CXCL1 production and secretion (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatants are carefully collected.

-

CXCL1 Quantification: The concentration of CXCL1 in the supernatants is measured using a specific ELISA kit.

-

Data Analysis: The percentage of inhibition of CXCL1 secretion is calculated for each concentration of this compound, and an IC50 value is determined from the dose-response curve.

In Vivo Preclinical Studies

Detailed results from in vivo preclinical efficacy and safety studies of this compound are not extensively reported in the public domain. It is mentioned that early toxicity studies in rats and dogs revealed adverse findings, which prompted the investigation of backup compounds with replacements for the furazan moiety present in this compound.[5] Two such successor compounds were reported to be effective in a rat arthritis model.[5]

Human Pharmacokinetics and Safety

While this guide focuses on preclinical pharmacology, the results from the first-in-human Phase 1 study are crucial for understanding the overall profile of this compound. The study was conducted in healthy volunteers with single ascending doses (SAD) and multiple ascending doses (MAD).[6][7]

| Parameter | Value | Study Population | Reference |

| Pharmacokinetics | |||

| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Healthy Volunteers | [6][7] |

| Terminal Half-life (t1/2) | 11.4 - 19.1 hours | Healthy Volunteers | [6][7] |

| Safety | |||

| Primary Reason for Discontinuation | Drug-Induced Liver Injury (DILI) | Healthy Volunteers | [5][6][7] |

The pharmacokinetic profile supported once-daily dosing.[7] Strong target engagement was demonstrated by elevated plasma IL-17A levels after dosing.[6][7] However, the study was terminated due to cases of increased liver transaminases and acute hepatitis, consistent with DILI, in participants receiving higher doses of this compound.[5][6][7] It was theorized that this liver injury was likely due to an off-target effect rather than the inhibition of IL-17A.[7]

Conclusion

This compound is a potent and selective oral inhibitor of IL-17A that showed promising in vitro activity. It effectively blocked the binding of IL-17A to its receptor and inhibited downstream signaling in cellular assays. However, despite a favorable pharmacokinetic profile in humans, its development was halted due to significant safety concerns, specifically drug-induced liver injury. The preclinical data, though not extensively published, pointed towards potential toxicological issues that were later confirmed in the clinical setting. The case of this compound underscores the critical importance of thorough preclinical safety and toxicology assessments in drug development, particularly for novel small-molecule inhibitors targeting established biological pathways.

References

- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oral IL-17 inhibitor(Pepticom) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 5. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting IL-17 in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pufei.com [pufei.com]

- 11. resources.revvity.com [resources.revvity.com]

In Vitro Characterization of LY3509754: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3509754 is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing its activity through quantitative data, detailing plausible experimental methodologies for key assays, and visualizing the associated signaling pathway and experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the preclinical evaluation of this IL-17A inhibitor.

Introduction

Interleukin-17A is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis.[1] It is primarily produced by T helper 17 (Th17) cells and exerts its pro-inflammatory effects by binding to its receptor complex (IL-17RA/RC) on various cell types, leading to the production of downstream inflammatory mediators.[2][3] this compound was developed as an orally bioavailable small molecule designed to disrupt the IL-17A signaling pathway, offering a potential alternative to monoclonal antibody therapies.[4] This guide details the in vitro studies that define the potency and mechanism of action of this compound.

Quantitative Data Presentation

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency and binding affinity data.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Assay Name | Cell Line/System | Endpoint | Value | Reference |

| Biochemical | AlphaLISA Assay | N/A | IC50 | <9.45 nM | [3][5] |

| Cell-Based | IL-17A-induced CXCL1/GROα Inhibition | Primary Human Keratinocytes | IC50 | 8.25 nM | [6] |

| Plasma Protein Binding-Adjusted IC50 | Primary Human Keratinocytes | IC50 | 3.67 nM | [6] | |

| IL-17A Inhibition Assay | HT-29 Cells | IC50 | 9.3 nM | [3][5] |

Table 2: Binding Affinity of this compound

| Assay Type | Ligand | Receptor | Metric | Value | Reference |

| Biophysical | This compound | Human IL-17A | KD | 2.14 nM | [6] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the quantitative data tables.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for IL-17A Inhibition

This biochemical assay is designed to quantify the ability of this compound to disrupt the interaction between IL-17A and its receptor, IL-17RA.

Materials:

-

Recombinant human IL-17A

-

Recombinant human IL-17RA/Fc chimera

-

AlphaLISA Streptavidin Donor Beads

-

AlphaLISA Protein A Acceptor Beads

-

Biotinylated anti-human IL-17A antibody

-

This compound

-

Assay Buffer (e.g., PBS, 0.1% BSA)

-

384-well white OptiPlate

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Reagent Preparation:

-

Dilute recombinant human IL-17A and biotinylated anti-human IL-17A antibody in assay buffer.

-

Dilute recombinant human IL-17RA/Fc and Protein A Acceptor Beads in assay buffer.

-

Prepare a suspension of Streptavidin Donor Beads in assay buffer.

-

-

Assay Procedure:

-

Add the this compound dilution series to the wells of the 384-well plate.

-

Add the IL-17A/biotinylated antibody mix to all wells.

-

Add the IL-17RA/Fc/Protein A Acceptor Bead mix to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Add the Streptavidin Donor Beads to all wells.

-

Incubate the plate at room temperature for 30-60 minutes in the dark.

-

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Inhibition of IL-17A-Induced CXCL1/GROα Production in Primary Human Keratinocytes

This cell-based assay assesses the functional consequence of IL-17A inhibition by measuring the reduction of a downstream chemokine.

Materials:

-

Primary Human Keratinocytes (PHKs)

-

Keratinocyte Growth Medium (KGM)

-

Recombinant human IL-17A

-

This compound

-

CXCL1/GROα ELISA Kit

-

96-well cell culture plates

Protocol:

-

Cell Culture: Culture PHKs in KGM until they reach 80-90% confluency.

-

Cell Seeding: Seed the PHKs into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulation: Add recombinant human IL-17A to the wells to a final concentration known to induce robust CXCL1/GROα production.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Quantify the concentration of CXCL1/GROα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of CXCL1/GROα production against the concentration of this compound and fitting the data to a dose-response curve.

IL-17A Inhibition Assay in HT-29 Cells

This assay utilizes the human colon adenocarcinoma cell line HT-29, which is responsive to IL-17A, to measure the inhibitory effect of this compound on a downstream signaling event or cytokine production.

Materials:

-

HT-29 cells (ATCC HTB-38)

-

McCoy's 5A Medium supplemented with 10% FBS

-

Recombinant human IL-17A

-

This compound

-

Reagents for quantifying a downstream marker (e.g., IL-8 ELISA kit)

-

96-well cell culture plates

Protocol:

-

Cell Culture: Maintain HT-29 cells in McCoy's 5A medium.

-

Cell Seeding: Seed HT-29 cells into 96-well plates and culture until they form a confluent monolayer.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours prior to stimulation.

-

Stimulation: Add recombinant human IL-17A to the wells.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for the production of the downstream marker.

-

Quantification: Collect the supernatant and measure the level of the IL-17A-induced marker (e.g., IL-8) using an ELISA.

-

Data Analysis: Calculate the IC50 value based on the inhibition of the downstream marker production at different concentrations of this compound.

Mandatory Visualizations

IL-17A Signaling Pathway and Point of Inhibition

The following diagram illustrates the IL-17A signaling cascade and the proposed mechanism of action for this compound.

References

Preclinical Pharmacodynamics of LY3509754: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3509754 is a potent and selective, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] Developed by Eli Lilly, this compound was investigated as a potential alternative to monoclonal antibody therapies for autoimmune diseases such as psoriasis and psoriatic arthritis.[2][3] this compound functions by binding to the IL-17A dimer, preventing its interaction with the IL-17RA receptor.[1][4] While the clinical development of this compound was discontinued during Phase 1 trials due to adverse effects, specifically drug-induced liver injury (DILI), the preclinical data generated for this compound provide valuable insights into the pharmacology of small molecule IL-17A inhibitors.[3][5] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, including its in vitro activity, in vivo efficacy in animal models, and the methodologies employed in these studies.

Core Pharmacodynamic Properties

The preclinical evaluation of this compound demonstrated its high affinity for IL-17A and potent inhibition of IL-17A-mediated signaling pathways. The key pharmacodynamic parameters are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Binding Affinity (KD) | 2.14 nM | Not Specified | Human IL-17A | [1] |

| IC50 | <9.45 nM | AlphaLISA Assay | Not Applicable | [6] |

| IC50 | 9.3 nM | IL-17A Induced Signaling | HT-29 Cells | [6] |

| IC50 | 8.25 nM | IL-17A-induced CXCL1/GROα Inhibition | Human Keratinocytes | [1] |

| Plasma Protein Binding-Adjusted IC50 | 3.67 nM | IL-17A-induced CXCL1/GROα Inhibition | Human Keratinocytes | [1] |

Table 2: In Vivo Efficacy of this compound in a Preclinical Model

| Animal Model | Key Finding | Reference |

| Rat Arthritis Model | Effectively reduced knee swelling | [7] |

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by inhibiting the IL-17A signaling pathway. Upon binding of IL-17A to its receptor complex (IL-17RA/IL-17RC), a downstream signaling cascade is initiated, culminating in the activation of transcription factors such as NF-κB and C/EBP. This leads to the expression of various pro-inflammatory genes, including chemokines like CXCL1 (GROα), which are responsible for recruiting neutrophils to the site of inflammation. By blocking the initial interaction between IL-17A and its receptor, this compound effectively abrogates these downstream inflammatory responses.

Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, the following sections describe standardized, representative methodologies for the key preclinical experiments that were likely employed to characterize the pharmacodynamics of this compound.

In Vitro: IL-17A-Induced CXCL1/GROα Inhibition in Human Keratinocytes

This assay is crucial for determining the functional potency of an IL-17A inhibitor in a cell-based system relevant to skin inflammation.

1. Cell Culture:

-

Cell Line: Primary Normal Human Epidermal Keratinocytes (NHEK) or the HaCaT cell line (a spontaneously immortalized human keratinocyte line).

-

Culture Medium: Keratinocyte Growth Medium (KGM), supplemented with growth factors.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere and reach approximately 80-90% confluency.

-

The culture medium is then replaced with a basal medium (without growth factors) for a starvation period (e.g., 24 hours) to reduce baseline chemokine expression.

-

Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour).

-

Recombinant human IL-17A is then added to the wells to stimulate the cells (a typical concentration ranges from 10-100 ng/mL). A set of wells without IL-17A stimulation serves as a negative control.

-

The plates are incubated for a further 24-48 hours.

3. Measurement of CXCL1/GROα:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of CXCL1/GROα in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

-

The percentage of inhibition of CXCL1/GROα production by this compound at each concentration is calculated relative to the IL-17A-stimulated vehicle control.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro CXCL1/GROα inhibition assay.

In Vivo: Rat Adjuvant-Induced Arthritis (AIA) Model

The rat AIA model is a widely used preclinical model of inflammatory arthritis to evaluate the efficacy of anti-inflammatory compounds.

1. Animals:

-

Species/Strain: Male Lewis rats are commonly used as they are highly susceptible to AIA.

-

Age: Typically 7-8 weeks old at the start of the study.

-

Housing: Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

2. Induction of Arthritis:

-

Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.

3. Dosing:

-

This compound would be administered orally, once or twice daily, starting from a few days before or on the day of adjuvant injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen). A vehicle control group is always included.

4. Efficacy Endpoints:

-

Clinical Scoring: The severity of arthritis in each paw is visually scored daily or every other day based on a scale that assesses erythema and swelling (e.g., 0-4 for each paw).

-

Paw Volume/Thickness: Paw swelling is quantified by measuring the volume or thickness of the hind paws using a plethysmometer or a digital caliper.

-

Body Weight: Monitored as a general indicator of health.

-

Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

5. Data Analysis:

-

The mean clinical scores and paw volumes are compared between the this compound-treated groups and the vehicle control group over time.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.

Caption: Workflow for the in vivo rat Adjuvant-Induced Arthritis model.

Conclusion

This compound demonstrated potent and selective inhibition of IL-17A in a range of preclinical in vitro and in vivo models. The data from these studies established its mechanism of action and provided a rationale for its progression into clinical trials. Although its development was halted due to safety concerns in humans, the preclinical pharmacodynamic profile of this compound remains a valuable case study for researchers and scientists in the field of small molecule immunomodulators targeting the IL-17 pathway. The methodologies outlined in this guide represent standard approaches for the preclinical evaluation of such compounds and can serve as a reference for future drug discovery and development efforts.

References

- 1. chondrex.com [chondrex.com]

- 2. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]

- 3. chondrex.com [chondrex.com]

- 4. researchgate.net [researchgate.net]

- 5. Collagen-induced arthritis rats model [bio-protocol.org]

- 6. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Biology of the LY3509754-IL-17A Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the structural and biochemical interactions between the small molecule inhibitor LY3509754 and its target, the pro-inflammatory cytokine Interleukin-17A (IL-17A). This compound, developed by Eli Lilly and Company, is a potent and selective oral inhibitor of IL-17A. Despite demonstrating strong target engagement, its clinical development was halted in Phase 1 due to findings of drug-induced liver injury (DILI). This document consolidates available quantitative data, detailed experimental methodologies, and structural insights derived from a close analog, offering a valuable resource for researchers in immunology, structural biology, and drug discovery.

Introduction

Interleukin-17A is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. It is primarily produced by T helper 17 (Th17) cells and exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. The therapeutic potential of targeting the IL-17A pathway has been validated by the clinical success of monoclonal antibodies such as secukinumab and ixekizumab.

This compound emerged as an orally bioavailable small molecule designed to inhibit the IL-17A signaling pathway, offering a potential alternative to injectable biologics. While its clinical progression was terminated, the study of its interaction with IL-17A provides valuable insights for the future design of small molecule inhibitors targeting this pathway. This guide will delve into the quantitative aspects of this interaction, the experimental methods used for its characterization, and the structural basis of its inhibitory activity, primarily through the lens of a structurally similar compound.

Quantitative Data

The interaction between this compound and IL-17A has been characterized by its high binding affinity and potent inhibition of IL-17A-mediated signaling. The following tables summarize the key quantitative data available.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 2.14 nM | Not Specified | [1] |

| Description: The KD value represents the equilibrium dissociation constant, a measure of the binding affinity between this compound and IL-17A. A lower KD value indicates a higher binding affinity. |

| Assay | Cell Line | IC50 | Reference |

| IL-17A-induced CXCL1/GROα production | Human Keratinocytes | 8.25 nM | [1] |

| IL-17A-induced CXCL1/GROα production (plasma protein binding-adjusted geomean) | Human Keratinocytes | 3.67 nM | [1] |

| AlphaLISA Assay | Not Applicable | <9.45 nM | [2][3] |

| HT-29 Cell-based Assay | HT-29 | 9.3 nM | [2][3] |

| Description: The IC50 value is the concentration of an inhibitor required to inhibit a biological or biochemical function by 50%. These values demonstrate the functional potency of this compound in cellular and biochemical assays. |

Structural Biology of the Interaction

While a crystal structure of the this compound-IL-17A complex is not publicly available, the crystal structure of IL-17A in complex with a close analog, compound 26 , has been solved and deposited in the Protein Data Bank (PDB) with the accession code 9FL3 . This structure provides critical insights into the likely binding mode of this compound.

The research leading to this structure aimed to replace a furazan moiety in this compound, which was suspected to have potential toxicological risks. Compound 26 is one of the resulting α-F-acrylamide analogs that retains potent IL-17A inhibitory activity.

Binding Site and Key Interactions

The crystal structure of the IL-17A homodimer in complex with compound 26 reveals that the inhibitor binds to a pocket at the interface of the two IL-17A monomers. The binding of one molecule of the inhibitor appears to be sufficient to disrupt the interaction of the IL-17A dimer with its receptor, IL-17RA.

Detailed analysis of the PDB entry 9FL3 would be required to delineate the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. This would involve visualizing the electron density maps and the refined coordinates to identify key contact points.

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound-IL-17A interaction are not extensively published. However, based on the types of data reported and common practices in the field, the following sections outline the likely methodologies employed.

Protein Expression and Purification

Recombinant human IL-17A would be expressed, likely in a prokaryotic system such as E. coli or a eukaryotic system like mammalian cells (e.g., HEK293) or insect cells, to ensure proper folding and post-translational modifications if necessary. The protein would then be purified to homogeneity using a combination of chromatographic techniques, such as affinity chromatography (e.g., using a His-tag), ion-exchange chromatography, and size-exclusion chromatography.

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance is a standard technique for measuring the kinetics and affinity of molecular interactions.

Workflow for SPR Analysis:

Caption: A generalized workflow for determining the binding kinetics and affinity of this compound to IL-17A using Surface Plasmon Resonance.

Protocol Outline:

-

Immobilization: Recombinant human IL-17A is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. The association (binding) and dissociation of the small molecule are monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

In Vitro Inhibition Assays

This assay is a bead-based, no-wash immunoassay used to measure the inhibition of the IL-17A/IL-17RA interaction.

Workflow for AlphaLISA:

Caption: A schematic workflow of an AlphaLISA-based competition assay to measure the inhibitory activity of this compound.

Protocol Outline:

-

Reaction Setup: Biotinylated IL-17A, acceptor bead-conjugated IL-17RA, and varying concentrations of this compound are incubated together in an assay plate.

-

Detection: Streptavidin-coated donor beads are added. In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the donor and acceptor beads into close proximity.

-

Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent reaction in the acceptor beads, resulting in light emission at 615 nm.

-

Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the luminescent signal. The IC50 value is determined by plotting the signal against the inhibitor concentration.

This assay measures the ability of this compound to inhibit IL-17A-induced cytokine production in a relevant cell type.

Caption: A simplified workflow for determining the crystal structure of the IL-17A-inhibitor complex.

Protocol Outline:

-

Crystallization: Purified IL-17A is mixed with an excess of the inhibitor (compound 26) and subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.

-

Data Collection: A suitable crystal is mounted, cryo-cooled, and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed, and the electron density map is calculated. The structure is solved using molecular replacement with a known structure of IL-17A as a search model. The inhibitor is then built into the electron density, and the entire complex is refined to produce the final atomic model.

IL-17A Signaling Pathway and Point of Inhibition

This compound acts by directly binding to IL-17A, preventing it from engaging with its receptor IL-17RA. This blockade is the initial step in halting the downstream signaling cascade.

Caption: The IL-17A signaling pathway and the inhibitory mechanism of this compound.

Conclusion

This compound is a potent small molecule inhibitor of IL-17A that demonstrates high binding affinity and effective inhibition of IL-17A-mediated cellular responses. While its clinical development was halted, the available structural and quantitative data, particularly from its close analog, provide a valuable foundation for the structure-based design of next-generation oral IL-17A inhibitors. Understanding the precise molecular interactions and the methodologies used to characterize them is crucial for advancing the field of small molecule immunomodulators. This technical guide serves as a consolidated resource to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols for In Vitro Inhibition of IL-17A by LY3509754

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of LY3509754, a small molecule inhibitor of Interleukin-17A (IL-17A). The included methodologies cover a biochemical binding assay and cell-based functional assays in relevant human cell lines. All quantitative data regarding the potency of this compound is summarized for easy reference. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of the experimental procedures.

Introduction

Interleukin-17A is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. It is a key therapeutic target, and the development of inhibitors is of significant interest. This compound is an orally bioavailable small-molecule inhibitor designed to block IL-17A-mediated signaling. This document outlines detailed protocols for the in vitro characterization of this compound's ability to inhibit IL-17A.

Mechanism of Action: IL-17A Signaling Pathway

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. Act1, in turn, associates with TRAF6, leading to the activation of transcription factors such as NF-κB and C/EBP. The activation of these transcription factors results in the expression of various pro-inflammatory genes, including cytokines and chemokines like CXCL1 (GROα) and IL-8, which are crucial mediators of the inflammatory response. This compound is designed to interfere with the binding of IL-17A to its receptor, thereby blocking this signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Biochemical Binding Assay | AlphaLISA | IC50 | <9.45 nM | [1][2] |

| Cell-Based Functional Assay | HT-29 (human colorectal adenocarcinoma) | IC50 | 9.3 nM | [1][2] |

| Cell-Based Functional Assay | Human Keratinocytes | IC50 | 8.25 nM | [3] |

| Binding Affinity | N/A | KD | 2.14 nM | [3] |

Experimental Protocols

AlphaLISA Biochemical Binding Assay for IL-17A Inhibition

This assay quantitatively measures the ability of this compound to disrupt the binding of IL-17A to its receptor in a cell-free system.

Materials:

-

AlphaLISA Human IL-17A Detection Kit (containing biotinylated anti-IL-17A antibody, streptavidin-donor beads, and acceptor beads conjugated to an anti-IL-17A antibody)

-

Recombinant Human IL-17A

-

Recombinant Human IL-17RA/Fc Chimera

-

This compound

-

Assay Buffer (e.g., AlphaLISA Immunoassay Buffer)

-

384-well white OptiPlate™

-

Alpha-enabled microplate reader

Protocol:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to the desired concentrations in Assay Buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of this compound at various concentrations or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of Recombinant Human IL-17A to all wells.

-

Add 2.5 µL of a mix of biotinylated anti-IL-17A antibody and acceptor beads to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Add 12.5 µL of Streptavidin-Donor beads to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an Alpha-enabled microplate reader.

-

Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

HT-29 Cell-Based Assay for Inhibition of IL-17A-Induced GROα Secretion

This assay measures the functional inhibition of IL-17A signaling in a human colon adenocarcinoma cell line that endogenously expresses the IL-17 receptor.

Materials:

-

HT-29 cells

-

Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)

-

Recombinant Human IL-17A

-

This compound

-

Human CXCL1/GROα ELISA Kit

-

96-well cell culture plates

-

Microplate reader for ELISA

Protocol:

-

Cell Culture: Culture HT-29 cells in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 2 x 104 cells/well and allow them to adhere overnight.

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

-

-

IL-17A Stimulation:

-

Add Recombinant Human IL-17A to the wells to a final concentration of 50 ng/mL.

-

Incubate for 24-48 hours at 37°C and 5% CO2.

-

-

Supernatant Collection: Collect the cell culture supernatants for analysis.

-

GROα Quantification: Measure the concentration of GROα in the supernatants using a Human CXCL1/GROα ELISA Kit according to the manufacturer's protocol.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of GROα secretion against the log concentration of the inhibitor.

Primary Human Keratinocyte Assay for Inhibition of IL-17A-Induced CXCL1/GROα Secretion

This assay assesses the inhibitory effect of this compound on IL-17A-induced chemokine release in primary human cells, providing a more physiologically relevant model.

Materials:

-

Normal Human Epidermal Keratinocytes (NHEK)

-

Keratinocyte Growth Medium

-

Recombinant Human IL-17A

-

This compound

-

Human CXCL1/GROα ELISA Kit

-

96-well cell culture plates

-

Microplate reader for ELISA

Protocol:

-

Cell Culture: Culture NHEK in Keratinocyte Growth Medium in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Plate NHEK in 96-well plates at a density of 1 x 104 cells/well and grow to approximately 80% confluency.

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in Keratinocyte Growth Medium.

-

Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.

-

-

IL-17A Stimulation:

-

Stimulate the cells with Recombinant Human IL-17A at a final concentration of 10-50 ng/mL.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Supernatant Collection: Harvest the cell culture supernatants.

-

CXCL1/GROα Measurement: Quantify the amount of CXCL1/GROα in the supernatants using a specific ELISA kit as per the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 of this compound based on the dose-dependent inhibition of CXCL1/GROα production.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound as an inhibitor of IL-17A. The combination of a biochemical binding assay and cell-based functional assays in relevant human cell lines allows for a thorough characterization of the compound's potency and mechanism of action. These assays are essential tools for researchers and professionals involved in the development of novel anti-inflammatory therapeutics targeting the IL-17 pathway.

References

Application Notes and Protocols for Assessing LY3509754 Efficacy

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of LY3509754, a small molecule inhibitor of Interleukin-17A (IL-17A). The intended audience for these notes is researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an orally bioavailable small-molecule inhibitor of IL-17A.[1][2] It functions by blocking the binding of the pro-inflammatory cytokines IL-17A and IL-17A/F heterodimers to the IL-17RA receptor, thereby inhibiting downstream inflammatory signaling.[3] Developed for the treatment of autoimmune diseases such as psoriasis, its clinical development was halted in Phase 1 due to findings of drug-induced liver injury.[4][5][6] Despite this, this compound remains a valuable tool for in vitro and preclinical research aimed at understanding the role of the IL-17 signaling pathway in various diseases.

Mechanism of Action and Target Pathway

This compound directly targets the interaction between IL-17A and its receptor, IL-17RA. This interaction is a critical step in the IL-17 signaling cascade, which plays a central role in inflammation and autoimmune disorders. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) recruits the adaptor protein Act1, leading to the activation of downstream signaling pathways, including NF-κB and MAPK.[7][8][9] This ultimately results in the production of various pro-inflammatory mediators, such as cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.[10][11]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from various sources.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| AlphaLISA Assay | N/A | IC50 | <9.45 nM | [12][13] |

| Cell-Based Assay | HT-29 | IC50 | 9.3 nM | [12][13] |

| Cell-Based Assay | Human Keratinocytes | IC50 | 8.25 nM | [3] |

| Binding Assay | N/A | KD | 2.14 nM | [3] |

Experimental Protocols

Here we provide detailed protocols for three key cell-based assays to determine the efficacy of this compound.

Protocol 1: IL-17A/IL-17RA TR-FRET Binding Assay

This assay directly measures the ability of this compound to inhibit the binding of IL-17A to its receptor, IL-17RA, using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

Principle: The assay uses tagged IL-17A and IL-17RA proteins. When they interact, a donor fluorophore on one protein excites an acceptor fluorophore on the other, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

Human IL-17A/IL-17RA Binding Assay Kit (e.g., from Revvity or similar suppliers)

-

This compound

-

Assay buffer

-

384-well low volume white plates

-

TR-FRET compatible microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Dispense the this compound dilutions or vehicle control into the wells of the 384-well plate.

-

Add the tagged IL-17A and tagged IL-17RA proteins to each well.

-

Add the HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores).

-

Incubate the plate at room temperature for the time specified in the kit manufacturer's protocol (typically 1-2 hours), protected from light.

-

Read the plate on a TR-FRET compatible microplate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, and 615 nm and 665 nm emission).

-

Calculate the HTRF ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: AlphaLISA Assay for IL-17A Inhibition